Diethyl (1-hydroxyoctyl)propanedioate
Description
Diethyl (1-hydroxyoctyl)propanedioate is a propanedioate ester derivative featuring a 1-hydroxyoctyl substituent at the central carbon of the malonate core. Its structure comprises two ethyl ester groups and a hydroxyl-terminated octyl chain, rendering it amphiphilic. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally related propanedioate esters discussed in the literature. Such compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis due to their reactivity and tunable solubility .
Properties
CAS No. |
65911-49-1 |
|---|---|
Molecular Formula |
C15H28O5 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
diethyl 2-(1-hydroxyoctyl)propanedioate |
InChI |
InChI=1S/C15H28O5/c1-4-7-8-9-10-11-12(16)13(14(17)19-5-2)15(18)20-6-3/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
SIDBNYQHHAEIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C(=O)OCC)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxyoctyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 1-bromooctane (an alkyl halide) under nucleophilic substitution conditions to form diethyl (1-octyl)propanedioate.
Hydroxylation: The octyl group is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxyoctyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Diethyl (1-oxooctyl)propanedioate.
Reduction: Diethyl (1-hydroxyoctyl)propanediol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Diethyl (1-hydroxyoctyl)propanedioate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biology and Medicine:
Industry: Used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of diethyl (1-hydroxyoctyl)propanedioate in chemical reactions typically involves the nucleophilic attack of the enolate ion on electrophilic centers. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
The following analysis compares Diethyl (1-hydroxyoctyl)propanedioate with two analogs from the evidence:
1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate ()
Diethyl 2-(methylamino)propanedioate ()
Structural Features and Molecular Formulas
Key Observations :
- The hydroxyoctyl group in the target compound enhances hydrophilicity and chain flexibility compared to the rigid quinoline substituent in Compound 2 or the compact methylamino group in Compound 3.
Key Observations :
- Compound 2’s moderate yield (69%) suggests steric challenges during alkylation of the malonate core with a bulky quinoline derivative.
- Compound 3’s synthesis involves catalytic hydrogenation, a method absent in the other analogs, highlighting versatility in substituent introduction.
Analytical Data and Spectral Features
NMR Comparison (¹H, δ ppm):
Note: The aromatic protons (7.22–7.39 ppm) in Compound 3’s NMR data likely correspond to residual benzyl groups from an intermediate, as the final product (methylamino derivative) should lack aromaticity. This discrepancy may indicate incomplete hydrogenation or misreporting.
Key Observations :
- The hydroxyoctyl chain in the target compound may improve biocompatibility for biomedical uses, whereas the quinoline in Compound 2 aligns with antimicrobial or anticancer applications.
- Compound 3’s amine group enables further functionalization, such as Schiff base formation.
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